3-{[(Triethylsilyl)oxy]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Triethylsilyl)oxy]methyl}pyridine is an organic compound that features a pyridine ring substituted with a triethylsilyl group. The triethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Triethylsilyl)oxy]methyl}pyridine typically involves the reaction of pyridine derivatives with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-{[(Triethylsilyl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
3-{[(Triethylsilyl)oxy]methyl}pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(Triethylsilyl)oxy]methyl}pyridine involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Trimethylsilyl derivatives: These compounds also feature silyl groups and are used for similar purposes in organic synthesis.
Triisopropylsilyl derivatives: These compounds have larger silyl groups, providing greater steric hindrance and stability.
Tert-Butyldimethylsilyl derivatives: These compounds offer a balance between steric hindrance and ease of removal, making them versatile protecting groups.
Uniqueness: 3-{[(Triethylsilyl)oxy]methyl}pyridine is unique due to its specific combination of a pyridine ring and a triethylsilyl group, which provides a distinct balance of reactivity and stability. This makes it particularly useful in selective organic synthesis and as an intermediate in the production of complex molecules .
Properties
CAS No. |
112671-02-0 |
---|---|
Molecular Formula |
C12H21NOSi |
Molecular Weight |
223.39 g/mol |
IUPAC Name |
triethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C12H21NOSi/c1-4-15(5-2,6-3)14-11-12-8-7-9-13-10-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
YFPBWIPTTFBEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.